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molecular formula C11H10N2O3 B8675169 5-(p-Methoxybenzylidene)-hydantoin

5-(p-Methoxybenzylidene)-hydantoin

Cat. No. B8675169
M. Wt: 218.21 g/mol
InChI Key: XLTKBDZXXGQCSC-UHFFFAOYSA-N
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Patent
US04264617

Procedure details

A mixture of p-methoxybenzaldehyde (2.00 g., 14.7 mmoles) and hydantoin (1.47 g., 1 molar ratio) in water (12 ml) was heated to 70°; monoethanolamine (1.35 g., 1.5 molar ratio) was then added. The mixture was stirred magnetically and heated in an oil bath at 90°-92° for 4 hours. Usual workup furnished the title compound as a pale yellow solid (2.74 g.), m.p. 250°-252°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[NH:11]1[CH2:17][C:15](=[O:16])[NH:14][C:12]1=[O:13].C(CN)O>O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[C:17]2[NH:11][C:12](=[O:13])[NH:14][C:15]2=[O:16])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
1.47 g
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.35 g
Type
reactant
Smiles
C(O)CN

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 70°
TEMPERATURE
Type
TEMPERATURE
Details
heated in an oil bath at 90°-92° for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C2C(NC(N2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.74 g
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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